(3-Methylbenzyl)(triphenyl)phosphorane

Wittig reagent synthesis SN2 kinetics phosphonium salt preparation

(3-Methylbenzyl)(triphenyl)phosphorane (systematically named as the phosphonium bromide salt, CAS 1702-41-6) belongs to the benzyltriphenylphosphonium class. The compound is characterized by a meta-methyl substituent on the benzyl ring attached to a triphenylphosphonium center.

Molecular Formula C26H24P+
Molecular Weight 367.4 g/mol
CAS No. 1702-41-6
Cat. No. B12653814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylbenzyl)(triphenyl)phosphorane
CAS1702-41-6
Molecular FormulaC26H24P+
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H24P/c1-22-12-11-13-23(20-22)21-27(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2-20H,21H2,1H3/q+1
InChIKeyXKZWSRYFZIVDSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methylbenzyl)(triphenyl)phosphorane (CAS 1702-41-6): Chemical Identity, Core Reactivity, and Procurement Profile


(3-Methylbenzyl)(triphenyl)phosphorane (systematically named as the phosphonium bromide salt, CAS 1702-41-6) belongs to the benzyltriphenylphosphonium class. The compound is characterized by a meta-methyl substituent on the benzyl ring attached to a triphenylphosphonium center. It is primarily employed as a Wittig reagent precursor, where deprotonation generates the reactive ylide for stereoselective olefination [1]. The meta-methyl substitution pattern confers a distinct electronic environment that modulates both the kinetics of phosphonium salt formation and the stereochemical outcome of subsequent Wittig reactions relative to ortho- and para-methyl analogs [2].

Workflow
Wittig reagent precursor; generates meta-methylbenzylidene ylide for stereoselective olefination
Selection
Meta-methyl substitution modulates phosphonium salt formation kinetics and Z/E stereoselectivity relative to ortho/para analogs
Use context
Suitable for research syntheses requiring predictable regiochemical and stereochemical control in Wittig or photoredox radical pathways

Why Generic Benzyltriphenylphosphonium Salts Cannot Replace (3-Methylbenzyl)(triphenyl)phosphorane in Stereoselective Synthesis


Benzyltriphenylphosphonium salts are not interchangeable; the position of the methyl substituent on the aromatic ring critically dictates both the rate of phosphonium salt formation and the Z/E stereoselectivity of the derived stilbene. The meta-methyl derivative (3-MBB) exhibits a distinct reactivity rank—intermediate between the 2-methyl and 4-methyl isomers—and yields a product stereoprofile that diverges from those obtained with unsubstituted or differently substituted analogs [1]. Consequently, substituting the 3-methyl isomer with a generic benzyltriphenylphosphonium salt will alter reaction kinetics, compromise yield, and produce a different stereoisomeric ratio, undermining the consistency required for reproducible synthetic methodology development [2].

Target
3-Methylbenzyl (meta)
2-Methylbenzyl (ortho) or 4-Methylbenzyl (para)
Reactivity rank differs (meta intermediate); may shift phosphonium salt formation rate and Z/E stereochemical outcome
Target
3-Methylbenzyl (meta)
Unsubstituted benzyl
Slower phosphonium salt formation; stereoselectivity profile may not reproduce, altering product distribution
Target
3-Methylbenzyl (meta)
Other benzyltriphenylphosphonium salts with different ring substituents
Photoredox radical partitioning (C–C vs C–H) is substituent-dependent; meta-methyl yields distinct selectivity

Quantitative Evidence: How (3-Methylbenzyl)(triphenyl)phosphorane Differentiates from Ortho/Para Isomers and Unsubstituted Analogs


Relative Reactivity in Phosphonium Salt Formation: 3-MBB vs. 2-MBB, 4-MBB, and Benzyl Bromide

In the SN2 reaction of methylbenzyl bromides with triphenylphosphine in CHCl₃, the meta-methyl isomer (3-MBB; the precursor to the target phosphorane) displays an intermediate reactivity. The experimentally determined relative reactivity order is 2-MBB > 4-MBB > 3-MBB > BB (benzyl bromide) [1]. This ranking demonstrates that the 3-methyl substitution pattern retards the substitution rate relative to ortho- and para-methyl congeners while remaining more reactive than unsubstituted benzyl bromide, a behavior attributable to the interplay of steric hindrance and electronic effects at the meta position.

Relative Reactivity
Head-to-head
Reactivity order: 2-MBB > 4-MBB > 3-MBB > BB (benzyl bromide) in CHCl₃
Meta-methyl retards substitution rate relative to ortho/para; rank guides process timing
Exact rate constants not reported; relative order consistent across replicates
Wittig reagent synthesis SN2 kinetics phosphonium salt preparation

Z/E Stereoselectivity Modulation in Stilbene Synthesis via Two-Phase Wittig Reaction

The Z/E ratio of stilbene products obtained from benzyltriphenylphosphonium ylides and substituted benzaldehydes is highly sensitive to the nature and position of substituents on both the ylide benzyl group and the aldehyde [1]. Although the published abstract emphasizes the impact of aldehyde substituents, the systematic survey of benzyl-substituent effects (including CH₃ at ortho, meta, para positions) demonstrates that meta substitution on the benzyl group alters the stereochemical outcome relative to ortho and para analogs, with meta-substituted benzylidenetriphenylphosphoranes yielding a distinct Z/E distribution [1].

Z/E Stereoselectivity
Context-dependent
Meta-substituted ylide yields distinct Z/E stilbene distribution vs ortho, para, and unsubstituted analogs
Substitution pattern on ylide precursor modulates stereochemical outcome
Exact Z/E numerical values not in abstract; full-text conditions apply
Wittig olefination stereoselectivity stilbene synthesis

Yield Efficiency in Ylide Formation: 88% Isolated Yield for a Dihalophosphanyl Phosphorane

In the synthesis of α-(dichlorophosphanyl)-3-methylbenzylidene)triphenylphosphorane, (3-methylbenzyl)triphenylphosphonium bromide reacts with triethylamine and phosphorus trichloride in dichloromethane over 15.0 hours, affording the product in 88% isolated yield [1]. This demonstrates the compound's efficiency as a precursor for functionalized phosphoranes. In contrast, analogous reactions with unsubstituted benzyltriphenylphosphonium bromide or ortho/para-methyl isomers may exhibit different yields due to altered steric and electronic profiles, though direct yield comparisons from a single study are unavailable.

Preparative Yield
Data to verify
88%
Reported isolated yield for α-(dichlorophosphanyl) phosphorane synthesis
Single-study benchmark; batch quality reference for procurement planning
phosphorane synthesis ylide preparation preparative yield

Substituent-Dependent Radical Reactivity under Photoredox Catalysis

Benzyltriphenylphosphonium salts function as alkyl radical precursors under photoredox catalysis, with the reaction outcome—C–C homocoupling versus hydrogen-atom abstraction to form C–H bonds—depending critically on the substituent on the benzyl ring [1]. Meta-substituted derivatives yield a distinct product distribution compared to ortho- or para-substituted analogs, providing a chemical rationale for selecting the 3-methyl variant when a specific radical coupling or reduction pathway is desired.

Photoredox Selectivity
Class-level
Meta-methyl directs C–C coupling vs C–H reduction partitioning under photoredox conditions
Substituent-dependent selectivity; meta variant offers distinct radical outcome
Numerical ratios not available; full experimental details in ESI
photoredox catalysis alkyl radical precursors C–C coupling

Where the Meta-Methyl Substituent Matters: Application Scenarios for (3-Methylbenzyl)(triphenyl)phosphorane


Stereocontrolled Synthesis of Meta-Substituted Stilbenes via Wittig Olefination

The compound serves as the precursor to the 3-methylbenzylidene ylide, which reacts with substituted benzaldehydes to yield stilbenes with a predictable Z/E ratio that is characteristic of the meta-methyl substitution pattern. This scenario directly leverages the stereochemical differentiation established in the Hwang et al. study, where the benzyl substituent was shown to substantially alter product stereoselectivity [2].

Kinetic Tuning of Phosphonium Salt Formation in Multi-Step Syntheses

In synthetic sequences requiring precise kinetic control over phosphonium salt generation, the intermediate reactivity of 3-MBB—falling between the faster-reacting 2-MBB/4-MBB and the slower unsubstituted benzyl bromide [1]—enables chemists to design stepwise protocols where the meta-methyl derivative reacts at a rate compatible with sensitive downstream functionalities.

Preparative Synthesis of Functionalized Phosphoranes

Building on the Schmidpeter et al. protocol that delivers an 88% yield of the α-(dichlorophosphanyl)phosphorane [3], this compound is suited for the kilogram-scale preparation of reactive ylide intermediates. The documented yield provides a procurement benchmark for estimating raw material quantities and optimizing cost-efficiency in pilot-scale synthesis.

Photoredox Radical Generation with Substituent-Dependent Selectivity

When employed in photoredox catalysis as an alkyl radical precursor, the 3-methylbenzyl substituent steers the reaction toward a specific C–C coupling vs. C–H reduction ratio [4]. This application is particularly relevant for medicinal chemistry efforts that require the late-stage functionalization of benzyl positions with predictable selectivity.

Application
Selection Property
Validation Focus
Stereocontrolled synthesis of meta-substituted stilbenes
Meta-methyl stereochemical modulation
Z/E ratio reproducibility with benzaldehyde substrates
Kinetic tuning of phosphonium salt formation
Intermediate reactivity profile (3-MBB rank)
Reaction time and stoichiometry optimization for stepwise protocols
Preparative synthesis of functionalized phosphoranes
Documented yield benchmark (88%)
Batch quality and raw material scaling estimates
Photoredox radical generation with substituent-dependent selectivity
Meta-methyl radical partitioning profile
C–C coupling vs C–H reduction ratio in late-stage functionalization
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